5-Methyl-1-phenyl-1H-pyrazol-3-ol
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Heterocyclic Compound Development
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in the development of heterocyclic compounds. numberanalytics.comnumberanalytics.comresearchgate.netmdpi.com Its importance stems from the wide array of biological activities exhibited by its derivatives, which include anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties. numberanalytics.comnumberanalytics.compharmaguideline.comrroij.comwisdomlib.org This broad spectrum of pharmacological activity has made the pyrazole core a focal point in medicinal chemistry and drug discovery. numberanalytics.comrroij.comijrpr.com
In organic synthesis, the pyrazole ring serves as a versatile building block. numberanalytics.comnih.gov Its structure allows for various chemical modifications, enabling the creation of a diverse library of derivatives with tailored physicochemical properties such as solubility and bioavailability. ijrpr.com The reactivity of the pyrazole ring, with its distinct nitrogen environments, allows for regioselective reactions, providing a powerful tool for synthetic chemists. pharmaguideline.commdpi.comencyclopedia.pub The first synthesis of a pyrazole derivative was reported in the late 19th century, and since then, numerous synthetic methodologies have been developed, including multicomponent reactions that offer efficiency and atom economy. numberanalytics.commdpi.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are also integral to the agrochemical industry as pesticides and herbicides, and in materials science for developing novel materials with specific optical and thermal properties. numberanalytics.comrroij.com
Nomenclature and Structural Representations of 5-Methyl-1-phenyl-1H-pyrazol-3-ol and Related Pyrazolone (B3327878) Forms
The compound with the chemical formula C10H10N2O is commonly known by several names, including this compound. nih.gov However, due to tautomerism, it can exist in different structural forms. Tautomerism is a phenomenon where a single compound exists as two or more interconvertible structures that differ in the position of a proton and a double bond. mdpi.comencyclopedia.pubwisdomlib.org
In the case of this compound, it can exist in equilibrium with its pyrazolone tautomers. The main tautomeric forms are:
OH-form (enol): this compound
CH-form: 5-Methyl-1-phenyl-2,4-dihydro-3H-pyrazol-3-one
NH-form (keto): 3-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one clockss.org
The equilibrium between these forms can be influenced by factors such as the solvent and the presence of other functional groups. iucr.orgkashanu.ac.ir For instance, in nonpolar solvents, the enol form may be favored, while in the solid state or in different solvents, the keto form might predominate. iucr.orgnih.gov X-ray analysis has been instrumental in determining the exact structure in the solid state, often revealing the presence of one specific tautomer. iucr.orgresearchgate.net The different tautomers can exhibit distinct chemical reactivity and spectroscopic properties. nih.gov
Below is a table summarizing the different names and representations:
| Name | Structural Form |
| This compound | Enol Form |
| 3-Methyl-1-phenyl-1H-pyrazol-5-one | Keto Form |
| Edaravone (B1671096) (a common name for a derivative) | Keto Form |
Overview of Academic Research Trajectories for the Compound and its Derivatives
Academic research on this compound and its derivatives has followed a multifaceted trajectory, driven by its synthetic utility and biological potential. ijpsr.com Initial studies focused on the fundamental synthesis and characterization of the parent compound and its simple derivatives. mdpi.com The Knorr synthesis, involving the condensation of a β-ketoester with a hydrazine (B178648), has been a classical and widely used method. numberanalytics.com
Over time, research has expanded to explore the diverse reactivity of the pyrazolone ring, leading to the synthesis of a vast number of derivatives. tandfonline.comrajournals.inresearchgate.net These studies have investigated various reactions, including condensations with aldehydes and the introduction of different substituents at various positions of the pyrazole ring to modulate its properties. mdpi.combohrium.com
A significant portion of the research has been dedicated to the biological evaluation of these derivatives. The inherent pharmacological properties of the pyrazole core have spurred investigations into their potential as therapeutic agents. orientjchem.orgijraset.comscispace.com This has led to the discovery of compounds with a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comscispace.com
More recent research has focused on the development of more efficient and environmentally friendly synthetic methods, such as multicomponent reactions and the use of novel catalysts. nih.govresearchgate.netresearchgate.net Furthermore, there is a growing interest in understanding the structure-activity relationships of pyrazolone derivatives to design more potent and selective drugs. scispace.com Computational studies, such as Density Functional Theory (DFT), are increasingly being used to predict the stability of different tautomers and to understand their reactivity. kashanu.ac.irnih.gov
The following table provides a snapshot of the research focus over time:
| Time Period | Primary Research Focus | Key Research Findings |
| Late 19th - Mid 20th Century | Fundamental synthesis and characterization. | Establishment of classical synthetic routes like the Knorr synthesis. |
| Mid - Late 20th Century | Exploration of reactivity and synthesis of derivatives. | Discovery of a wide range of reactions and new pyrazolone derivatives. |
| Late 20th - Early 21st Century | Biological evaluation and pharmacological applications. | Identification of numerous biological activities, leading to drug discovery efforts. |
| 21st Century | Green synthesis, mechanistic studies, and computational analysis. | Development of efficient synthetic methods and a deeper understanding of structure-activity relationships. |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPBVVYCXXLMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901564 | |
| Record name | NoName_696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Tautomeric Equilibria in 5 Methyl 1 Phenyl 1h Pyrazol 3 Ol
Pyrazolone (B3327878) Tautomerism: Keto-Enol and Other Forms
Prototropic Tautomerism in Heterocyclic Systems
Prototropic tautomerism involves the relocation of a proton between two different positions within a molecule, accompanied by a rearrangement of double and single bonds. clockss.org In heterocyclic compounds like pyrazoles, this can occur as annular tautomerism, where the proton moves between two nitrogen atoms within the ring, or as side-chain tautomerism, involving a substituent group. nih.gov The stability of the resulting tautomers is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. nih.govresearchgate.net The environment also plays a significant role; in the gas phase or inert solvents, the behavior of tautomers can be different from that in polar solvents or the solid state, where hydrogen bonding interactions become important. nih.gov
Specific Tautomeric Forms of 5-Methyl-1-phenyl-1H-pyrazol-3-ol
For this compound, three principal tautomeric forms are considered: the OH-form (enol), the CH-form (keto), and the NH-form (keto). nih.gov
OH-form (this compound): This enolic form is characterized by a hydroxyl group at the C3 position of the pyrazole (B372694) ring.
CH-form (3-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one): This ketonic form features a methylene (B1212753) group at the C4 position and a carbonyl group at C3.
NH-form (5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one): This is another keto form where a proton is attached to the N2 nitrogen, and a carbonyl group is at C3.
Studies have shown that the predominant tautomer depends heavily on the surrounding medium. nih.gov In nonpolar solvents, the CH form is often favored, while in more polar solvents, the equilibrium can shift towards the OH or NH forms. nih.govnih.gov
Experimental Characterization of Tautomeric Structures
The elucidation of the tautomeric equilibrium in this compound relies on a combination of sophisticated analytical techniques. Each method provides unique insights into the structural preferences of the molecule in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Tautomerism (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, researchers can identify the predominant tautomeric forms.
For instance, in a study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, NMR data revealed that in nonpolar solvents like CDCl₃, the compound exists predominantly as the 1H-pyrazol-3-ol (OH-form) as a dimer. nih.gov However, in a polar solvent like DMSO-d₆, it exists as monomers of the same OH-form. nih.gov The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form. For example, the C5 carbon in the enolic OH form resonates at a different frequency compared to the keto form. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomeric Forms of Pyrazolone Derivatives in Different Solvents
| Tautomer | Solvent | ¹H (C4-H) | ¹³C (C3) | ¹³C (C4) | ¹³C (C5) | Source |
| OH-form | CDCl₃ | 5.92 | ~160 | ~90 | ~130 | nih.gov |
| OH-form | DMSO-d₆ | ~6.20 | ~158 | ~86.5 | ~154.5 | nih.gov |
| CH-form | CDCl₃ | 3.42 (CH₂) | - | ~40 | - | nih.gov |
Note: The exact chemical shifts can vary depending on the specific substituents on the pyrazolone ring.
¹⁵N NMR spectroscopy provides further valuable information. The chemical shift of the nitrogen atoms in the pyrazole ring is distinctly different for each tautomer, allowing for unambiguous identification. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints
FTIR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" of the functional groups present. This technique is particularly useful for distinguishing between the keto and enol forms of pyrazolones.
The key vibrational bands for identifying the tautomers of this compound are:
OH-form: A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretching vibration of the enolic hydroxyl group. nih.govscielo.br The C=N stretching vibration typically appears around 1562 cm⁻¹. nih.gov
Keto-form (CH and NH): A strong absorption band in the range of 1700-1630 cm⁻¹ due to the C=O stretching vibration of the carbonyl group. scielo.brmdpi.com
Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for Pyrazolone Tautomers
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Tautomer | Source |
| O-H | Stretching | 3400 - 2400 (broad) | Enol (OH-form) | nih.govscielo.br |
| C=O | Stretching | 1700 - 1630 | Keto (CH/NH-form) | scielo.brmdpi.com |
| C=N | Stretching | ~1600 | Both | nih.gov |
The presence or absence of these characteristic bands in the FTIR spectrum provides strong evidence for the predominant tautomeric form in a given sample, whether in the solid state or in solution. scielo.br
X-ray Crystallography for Solid-State Tautomeric Preferences
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, allowing for an unambiguous identification of the tautomeric form present in the crystal lattice.
For several pyrazolone derivatives, X-ray crystal structure analysis has been instrumental in determining their solid-state structures. nih.govfu-berlin.de For example, the X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol (OH-form) in the solid state. nih.gov This information is crucial as it provides a baseline for understanding the tautomeric behavior in solution and how it is influenced by solvation. The crystal structure of 4-bromo-3-phenylpyrazole, a related compound, also showed the presence of the 3-phenyl tautomer in the solid state. fu-berlin.de
Influence of Environmental Factors and Substituents on Tautomerism
The predominance of a specific tautomer is not fixed and can be shifted by the surrounding environment and the nature of substituents on the pyrazole ring.
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. In non-polar solvents, the CH form is generally the most stable. tandfonline.com However, as the solvent polarity increases, the equilibrium tends to shift towards the more polar OH and NH forms. tandfonline.com For instance, in solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimeric structures of the OH-form, stabilized by intermolecular hydrogen bonds. nih.gov In contrast, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), these dimers are disrupted, and the monomeric OH-form becomes prevalent. nih.gov Studies on similar pyrazolone systems have shown that in polar solvents like DMSO, THF, and acetonitrile (B52724), a mixture of OH and NH structures exists in a dynamic equilibrium. nih.gov The amount of the C form (NH-form) is reported to increase with solvent polarity, becoming the major form in aqueous solutions, with a smaller amount of the B form (CH-form). tandfonline.com
Table 1: Influence of Solvent on Tautomeric Equilibrium
| Solvent | Predominant Tautomeric Form(s) | Observations |
|---|---|---|
| Non-polar (e.g., CCl₄, CHCl₃) | CH form, OH form (dimers) | The CH form is generally most stable. tandfonline.comnih.gov In some cases, the OH form exists as dimers. nih.gov |
| Polar Aprotic (e.g., DMSO, THF) | Mixture of OH and NH forms | A dynamic equilibrium exists between the OH and NH tautomers. nih.gov The monomeric OH form is favored over dimers. nih.gov |
Steric and Electronic Effects of Substituents on Tautomeric Stability
The electronic properties of substituents also play a critical role. Electron-withdrawing groups can affect the acidity of the protons involved in tautomerism and the stability of the resulting conjugate bases, thereby shifting the equilibrium. nih.govresearchgate.net The ability of substituents to participate in intramolecular hydrogen bonding can also be a deciding factor in tautomeric stability.
Theoretical and Computational Approaches to Tautomerism
Computational chemistry provides powerful tools for investigating the intricacies of tautomerism, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Tautomeric Energy Landscapes
Density Functional Theory (DFT) has emerged as a robust method for calculating the relative energies of tautomers and mapping the energy landscape of their interconversion. researchgate.net DFT calculations have been successfully employed to determine that the CH tautomer often possesses the lowest ground state energy for 1-substituted pyrazolin-5-ones. researchgate.net By modeling the tautomers in different solvent environments using continuum models like the Polarizable Continuum Model (PCM), it is possible to predict the solvent-induced shifts in tautomeric equilibria. researchgate.net These calculations can quantify the relative stabilities of the CH, OH, and NH forms and have shown good agreement with experimental NMR data. researchgate.net For instance, DFT studies have been used to analyze the tautomeric equilibria in a series of 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones, providing a quantitative comparison of the relative energies of the tautomers. researchgate.net
Table 2: Theoretical Relative Energies of Tautomers
| Tautomer | Relative Energy (Example Calculation) | Key Findings from DFT Studies |
|---|---|---|
| CH form | Often the lowest in the gas phase researchgate.net | Calculations consistently show the CH form to be highly stable, especially in non-polar environments. researchgate.netresearchgate.net |
| OH form | Intermediate | Stability is influenced by intramolecular hydrogen bonding and solvent interactions. researchgate.net |
Quantum Chemical Modeling of Tautomeric Interconversions
Quantum chemical models are instrumental in elucidating the mechanisms of proton transfer that govern tautomeric interconversions. longdom.org These models can calculate the energy barriers for these transformations, providing insights into the kinetics of the tautomerization process. By simulating the interaction of the pyrazolone with solvent molecules, it is possible to model solvent-assisted proton transfer pathways. longdom.org These calculations have revealed that the interconversion between tautomers can proceed through various mechanisms, including intramolecular proton jumps and solvent-mediated proton relay systems. longdom.org The application of methods like the Gauge-Including Atomic Orbital (GIAO) approach allows for the calculation of NMR chemical shifts for each tautomer, which can then be compared with experimental spectra to identify the predominant species in solution. researchgate.netnih.gov
Synthetic Methodologies for 5 Methyl 1 Phenyl 1h Pyrazol 3 Ol and Its Advanced Derivatives
Foundational Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-ol
Condensation Reactions with Hydrazine (B178648) Derivatives and Ethyl Acetoacetate (B1235776)
The cornerstone of this compound synthesis is the cyclocondensation reaction between a hydrazine derivative, typically phenylhydrazine (B124118), and a β-ketoester, most commonly ethyl acetoacetate. researchgate.netnih.govsmolecule.com This reaction is a classic and widely used method for constructing the pyrazolone (B3327878) ring. nih.gov The process generally involves the initial reaction of phenylhydrazine with ethyl acetoacetate to form a phenylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the final product. researchgate.netsmolecule.com
This foundational reaction can be carried out under various conditions. For instance, refluxing phenylhydrazine and ethyl acetoacetate in glacial acetic acid for several hours is a common laboratory procedure. nih.gov The reaction can also be performed in ethanol (B145695). nih.gov
Classical Synthetic Pathways and Optimization Studies
Classical synthetic pathways for this compound often involve straightforward condensation reactions. One such method involves the reaction of phenylhydrazine with ethyl acetoacetate to produce 3-methyl-1-phenyl-5-pyrazolone. researchgate.net
Optimization studies have focused on improving reaction conditions and yields. These studies often explore different solvents, catalysts, and reaction times to enhance the efficiency of the synthesis. For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been optimized by performing the reaction of aryl aldehydes and 1-phenyl-3-methyl-5-pyrazolone in a water/ethanol solution, which significantly reduces reaction times and improves yields. arabjchem.org
Contemporary and Sustainable Synthetic Strategies
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods, minimizing the use of hazardous materials and energy consumption.
One-Pot Multi-Component Reaction (MCR) Protocols
One-pot multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency and atom economy. academie-sciences.fr These protocols allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of purification steps and saving time and resources. academie-sciences.frtandfonline.com
Several MCR strategies have been developed for the synthesis of this compound derivatives. For instance, 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate. scielo.org.mx This reaction can be catalyzed by various catalysts, including pyridine (B92270) trifluoroacetate (B77799) or acetic acid in water, leading to good yields. academie-sciences.fracademie-sciences.fr Another approach involves the use of ZnO nanoparticles as an efficient heterogeneous catalyst under microwave irradiation and solvent-free conditions for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. tandfonline.com
A plausible mechanism for these MCRs involves the initial formation of this compound from the reaction of phenylhydrazine and ethyl acetoacetate. This is followed by a Knoevenagel condensation with an aldehyde to form an activated alkene intermediate. Finally, a Michael addition of another molecule of the pyrazolone to the activated alkene yields the bis-pyrazolone product. academie-sciences.fracademie-sciences.fr
Catalytic Approaches in Synthesis
The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.
Heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture, reusability, and often lower environmental impact compared to their homogeneous counterparts. acs.org
Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO4)2·4H2O) has proven to be a highly effective and reusable heterogeneous catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). arabjchem.orgscielo.org.mx This catalyst facilitates the one-pot condensation of aryl aldehydes, phenylhydrazine, and ethyl acetoacetate under solvent-free conditions or in a water-ethanol mixture, leading to excellent yields in very short reaction times (5-25 minutes). arabjchem.orgscielo.org.mx The use of Ce(SO4)2·4H2O offers a green and efficient alternative to traditional methods. scielo.org.mx
Silica-supported catalysts are another important class of heterogeneous catalysts used in the synthesis of pyrazolone derivatives. acs.orgias.ac.in These catalysts benefit from the high surface area and stability of silica. acs.org Examples include:
Silica-supported zinc chloride (SiO2/ZnCl2): This recyclable Lewis acid catalyst has been used for the green synthesis of substituted pyrazolone derivatives, achieving high yields. ias.ac.in
Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA): This solid acid catalyst has been successfully employed for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) under solvent-free conditions, demonstrating high efficiency and reusability for up to six cycles. acs.orgnih.gov
Silica-grafted N-propyl-imidazolium hydrogen sulfate ([Sipim]HSO4): This recyclable heterogeneous ionic liquid catalyst has been used for the synthesis of pyrano[2,3-c]pyrazoles from aromatic aldehydes, malononitrile (B47326), and 3-methyl-1-phenyl-5-pyrazolone under solvent-free conditions. scirp.org
Silica-supported phosphotungstic acid: This catalyst has been shown to be effective in the one-pot synthesis of pyrazolopyranopyrimidine derivatives from barbituric acid, 3-methyl-5-pyrazolone, and substituted aryl aldehydes. researchgate.net
The use of these heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and allowing for catalyst recycling. acs.orgias.ac.in
Biocatalysis (e.g., Magnetic Aminated Starch Nanocomposite)
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. A notable example is the use of a magnetic aminated starch (MAST) nanocomposite as a biocatalyst for the synthesis of derivatives of this compound. mdpi.com This eco-friendly biocatalyst is prepared in a three-step process. First, starch is tosylated using 4-toluenesulfonyl chloride. The resulting tosylated starch is then aminated with para-phenylenediamine. Finally, the aminated starch is subjected to in situ coprecipitation with ferric and ferrous salts to create the magnetic nanocomposite. mdpi.com
This MAST biocatalyst has been successfully employed in the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. The reaction proceeds by the initial attack of indole (B1671886) on the aldehyde's carbonyl group, followed by dehydration to form an intermediate. The biocatalyst then facilitates the deprotonation of 3-methyl-1-phenyl-1H-pyrazol-5-ol, which subsequently undergoes a Michael addition to the intermediate. Tautomerization of the resulting adduct yields the final product. mdpi.com This method offers significant advantages, including high product yields (85–93%), short reaction times (35–80 minutes), and a straightforward work-up procedure. Furthermore, the magnetic nature of the catalyst allows for its easy recovery and reuse for up to six consecutive cycles without a significant loss in efficiency. mdpi.com
Catalyst-Free Methodologies
In the pursuit of greener synthetic routes, catalyst-free methodologies have gained considerable attention. These methods eliminate the need for, at times, toxic and expensive catalysts, simplifying purification processes and reducing environmental impact. One such approach involves the one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under ultrasonic irradiation. acs.orgacs.orgresearchgate.net
This reaction brings together an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate in a water/ethanol mixture at room temperature. acs.orgacs.org The use of ultrasound provides the necessary energy to drive the reaction to completion in a short time frame, typically yielding excellent results. acs.orgacs.orgresearchgate.net To optimize the reaction, various solvents have been tested, including water, chloroform (B151607), dichloroethane, THF, acetonitrile (B52724), 1,4-dioxane, and ethanol, with a 1:1 mixture of water and ethanol proving to be a suitable medium. acs.org This catalyst-free approach is not only environmentally friendly but also offers high yields and a simple work-up procedure, making it a practical alternative to traditional catalytic methods. acs.orgacs.org
Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free Conditions, Aqueous Media, Ultrasonication)
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound and its derivatives. This is evident in the adoption of solvent-free conditions, the use of aqueous media, and the application of ultrasonication.
Solvent-Free Conditions: The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be efficiently achieved under solvent-free conditions. scielo.org.mxtandfonline.com One method employs cerium(IV) sulfate tetrahydrate as a reusable and eco-friendly catalyst at 125 °C, leading to reaction completion within 5-12 minutes with yields ranging from 81-98%. scielo.org.mx Another approach utilizes a tetradentate acidic catalyst, [Tmim][HSO4]4, at 100 °C, which also demonstrates high catalytic activity and can be easily separated from the reaction mixture. tandfonline.com
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been successfully carried out in aqueous ethanol. acs.orgacs.orgarabjchem.orgbohrium.com For instance, using cerium(IV) sulfate tetrahydrate as a catalyst in a water-ethanol mixture at reflux allows for high yields in short reaction times (5–25 minutes). arabjchem.org Ascorbic acid has also been used as a catalyst in water for the synthesis of these derivatives. connectjournals.com
Ultrasonication: Ultrasound irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyrazole (B372694) derivatives. acs.orgacs.orgresearchgate.netbohrium.com A catalyst-free, one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in a water/ethanol mixture under ultrasonic irradiation at room temperature provides excellent yields in a short time. acs.orgacs.orgresearchgate.net This method highlights the synergistic effect of using a green solvent system and an alternative energy source to promote efficient and environmentally benign chemical transformations.
Synthesis of Novel Structural Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel derivatives with potential applications in various fields. These include bis(pyrazolyl)methanes, halogenated and substituted analogues, and complex fused heterocyclic architectures.
Bis(pyrazolyl)methane Derivatives (e.g., 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols))
The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a prominent area of research. These compounds are typically synthesized through a one-pot condensation reaction involving an aromatic aldehyde and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one. nih.gov A variety of catalysts and reaction conditions have been explored to optimize this synthesis.
One common approach is a pseudo-five-component reaction of an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate. tandfonline.com Catalysts such as sodium acetate (B1210297) in 70% ethanol at room temperature have been shown to be effective, providing high to excellent yields of pure products that can be isolated by simple filtration. nih.gov Anhydrous potassium carbonate in acetonitrile at room temperature also serves as an efficient and inexpensive catalyst for this transformation. tandfonline.com The reaction is sensitive to the electronic nature of the substituents on the aromatic aldehyde, with electron-withdrawing groups generally leading to higher yields and shorter reaction times compared to electron-donating groups. tandfonline.com
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NaOAc | 70% EtOH | Room Temp. | Not Specified | High to Excellent | nih.gov |
| K2CO3 | Acetonitrile | Room Temp. | Varies | Very Good to Excellent | tandfonline.com |
| Ce(SO4)2·4H2O | H2O/EtOH | Reflux | 5-25 min | 80-98 | arabjchem.org |
| Ce(SO4)2·4H2O | Solvent-free | 125 °C | 5-12 min | 81-98 | scielo.org.mx |
| Ascorbic Acid | Water | 90 °C | Varies | Good to Excellent | connectjournals.com |
| None (Ultrasound) | H2O/EtOH | Room Temp. | 5-8 min | 92-99 | acs.orgbohrium.com |
Halogenated and Substituted Analogues
The introduction of halogens and other substituents onto the pyrazole ring can significantly influence the chemical and biological properties of the resulting compounds. The synthesis of these analogues often involves the reaction of appropriately substituted starting materials.
For instance, 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one can be prepared by brominating 1-phenyl-3-pyridyl-5-pyrazolone with N-bromosaccharin in water at room temperature. scirp.org This halogenated intermediate serves as a key building block for the synthesis of various fused pyrazole systems. scirp.org Similarly, C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be achieved selectively at the C4 position using various acyl chlorides in the presence of calcium hydroxide (B78521) in anhydrous dioxane. rsc.org This method has been used to prepare derivatives such as 4-(4-methylbenzoyl)-, 4-(4-fluorobenzoyl)-, and 4-(4-trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one. rsc.org
Fused Heterocyclic Architectures (e.g., Pyrazolo[4,3-e]nih.govoxazines, Furo[2,3-c]pyrazoles, Spiro-fused Cyclopropane Derivatives)
The pyrazole ring of this compound can be annulated with other heterocyclic rings to create complex, fused architectures with diverse properties.
Pyrazolo[4,3-e]pyridines and related systems: Cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) in ethanolic KOH at reflux yields cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org
Furo[2,3-c]pyrazoles: These can be synthesized through a one-pot, four-component domino reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water, proceeding through an in situ generated pyrazolone intermediate. researchgate.net Another route involves the base-catalyzed reaction of 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one with active methylene (B1212753) reagents like malononitrile or ethyl cyanoacetate (B8463686) in the presence of chitosan (B1678972) as a green catalyst. scirp.org
Spiro-fused Cyclopropane Derivatives: The reaction of methyl 3-bromo-3-nitroacrylate with 3-methyl-1-phenyl-5-pyrazolone can lead to the formation of nitrospirocyclopropanecarboxylates. researchgate.net
Pyrazolo[4,3-b] scielo.org.mxnih.govthiazines and Oxathiino[2,3-c]pyrazoles: The reaction of 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one with mercapto derivatives like cysteine, ethyl mercaptoacetate, or mercaptoethanol in the presence of chitosan yields these fused heterocyclic systems. scirp.org
Acyl and Alkyl Derivatives
The pyrazole nucleus, specifically this compound, serves as a versatile scaffold for the synthesis of various acyl and alkyl derivatives. The reactivity of the pyrazolone ring, which exists in tautomeric forms, allows for substitution at different positions, primarily C-4, N-1, and the exocyclic oxygen. ijpsr.commdpi.com The synthesis of these derivatives often involves carefully selected conditions to achieve regioselectivity.
Acyl Derivatives
The acylation of this compound can lead to either C-acylated or O-acylated products. The selective synthesis of 4-acyl derivatives is particularly significant as these compounds are valuable intermediates and find applications as metal ion extractants. rsc.org
A standard and effective method for achieving regioselective C-acylation is the reaction of this compound (often referred to as 3-methyl-1-phenyl-pyrazol-5-one) with acyl chlorides in the presence of calcium hydroxide in anhydrous dioxane. rsc.orgsemanticscholar.org The formation of a calcium complex with the pyrazolone is a crucial step that directs the acylating agent to the C-4 position, thus preventing the formation of the O-acylated product which would otherwise be the main product. rsc.org The reaction mixture is typically heated, and the process is noted for its fast conversion and simple work-up. rsc.org
Key experimental considerations for successful C-acylation include:
The use of anhydrous solvent to prevent hydrolysis of the acyl chloride. rsc.org
Ensuring the complete dissolution of the pyrazolone before adding calcium hydroxide. rsc.org
The use of a two-fold excess of calcium hydroxide to neutralize the liberated hydrogen chloride. rsc.org
Dropwise addition of the acyl chloride, often under cooling, to manage the exothermic reaction. rsc.org
Several 4-aroyl derivatives have been synthesized using this methodology, as detailed in the table below. rsc.org
| Acylating Agent (ArCOCl) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 85 | 128-130 |
| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 82 | 142-143 |
| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 75 | 165-167 |
| 4-(Trifluoromethyl)benzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 78 | 151-152 |
Table 1: Synthesis of 4-Aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones. Data sourced from The Royal Society of Chemistry. rsc.org
An alternative route to C-acylated pyrazoles involves an O-acylation reaction followed by a Fries rearrangement. researchgate.net In this two-step process, the pyrazol-3-ol is first treated with an acyl chloride or a carboxylic acid (using a coupling agent like DCC) to form the 5-acyloxy-pyrazole ester. This intermediate is then subjected to a Fries rearrangement, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃), which promotes the migration of the acyl group from the oxygen atom to the C-4 position of the pyrazole ring. researchgate.net
Alkyl Derivatives
The alkylation of pyrazolones can be complex, potentially yielding a mixture of N-alkylated, O-alkylated, and C-alkylated products. The outcome is highly dependent on the alkylating agent, the base used, and the reaction conditions. Phase-transfer catalysis (PTC) has emerged as a convenient and effective method for the alkylation of pyrazolones. researchgate.net
Under PTC conditions, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a solvent like acetonitrile, various alkylating agents can be employed. researchgate.net
O-Alkylation: The reaction of 3-phenyl-1H-pyrazol-5-one with methyl iodide under specific PTC conditions predominantly yields the O-methylated product, 5-methoxy-3-phenyl-1H-pyrazole. researchgate.net Similarly, using cyclohexyl bromide as the alkylating agent results in exclusive O-alkylation to give 5-cyclohexyloxy-3-phenyl-1H-pyrazole. researchgate.net
N-Alkylation: N-alkylation can also be achieved. For instance, the treatment of 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives with benzyl (B1604629) chloride has been shown to produce N-benzylated compounds. researchgate.net
C-Alkylation: C-alkylation is often observed when the reaction is carried out in the presence of carbon disulfide (CS₂). For example, the methylation of 5-hydroxy-3-methyl-1H-pyrazole with methyl iodide in the presence of CS₂ under PTC conditions leads to the formation of methyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbodithioate, indicating simultaneous N-methylation and C-alkylation at the C-4 position via a dithiocarboxylate intermediate. researchgate.net
Simultaneous O- and N-Dialkylation: The use of reactive alkylating agents like chloroacetonitrile (B46850) can lead to multiple alkylations. The reaction with 5-hydroxy-3-phenyl-1H-pyrazole can afford both the O-alkylated product (5-cyanomethyloxy-3-phenyl-1H-pyrazole) and the O,N-dialkylated product (1-cyanomethyl-5-cyanomethyloxy-3-phenyl-1H-pyrazole). researchgate.net
The table below summarizes the outcomes of PTC alkylation on pyrazolone substrates under various conditions.
| Pyrazolone Substrate | Alkylating Agent | Conditions | Major Product(s) |
|---|---|---|---|
| 5-Hydroxy-3-phenyl-1H-pyrazole | Methyl iodide | TBAB, NaOH/CH₃CN | 5-Methoxy-3-phenyl-1H-pyrazole (O-alkylation) |
| 5-Hydroxy-3-methyl-1H-pyrazole | Benzyl chloride | TBAB, K₂CO₃/CH₃CN, CS₂ | Benzyl 5-hydroxy-3-methyl-1H-pyrazole-4-carbodithioate (C-alkylation) and Benzyl 1-benzyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbodithioate (N,C-alkylation) |
| 5-Hydroxy-3-phenyl-1H-pyrazole | Cyclohexyl bromide | TBAB, K₂CO₃/CH₃CN | 5-Cyclohexyloxy-3-phenyl-1H-pyrazole (O-alkylation) |
| 5-Hydroxy-3-phenyl-1H-pyrazole | Chloroacetonitrile | TBAB, K₂CO₃/CH₃CN | 5-Cyanomethyloxy-3-phenyl-1H-pyrazole (O-alkylation) and 1-Cyanomethyl-5-cyanomethyloxy-3-phenyl-1H-pyrazole (O,N-dialkylation) |
Table 2: Representative Alkylation Reactions of Pyrazolones under Phase-Transfer Catalysis (PTC). Data sourced from ResearchGate. researchgate.net
These synthetic methodologies highlight the chemical versatility of the this compound core, allowing for the creation of a wide array of acyl and alkyl derivatives through careful control of reaction parameters.
Mechanistic Investigations of Chemical Reactivity and Transformations
Fundamental Reaction Types Involving the Pyrazolone (B3327878) Moiety
The unique structural characteristics of 5-Methyl-1-phenyl-1H-pyrazol-3-ol enable it to undergo several key reaction types, including Knoevenagel condensations, Michael additions, and various cyclization reactions. These transformations are fundamental to the synthesis of a wide range of derivatives with significant applications.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a prominent reaction involving pyrazolones, where the active methylene (B1212753) group at the C-4 position reacts with aldehydes or ketones. nih.govresearchgate.netscispace.comccsenet.orgrkmmanr.org This reaction is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine, or can be promoted by microwave irradiation or other non-conventional methods. researchgate.netscispace.comgsconlinepress.comnih.gov The initial step involves the deprotonation of the C-4 carbon to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a C=C double bond, yielding an arylidene or alkylidene derivative. scielo.org.mxarabjchem.org
The efficiency and outcome of the Knoevenagel condensation can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes can be effectively catalyzed by lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in aqueous media at room temperature, providing good yields in short reaction times. tandfonline.com Similarly, catalysts like Ce(SO₄)₂·4H₂O have been used under solvent-free conditions to produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). scielo.org.mx In some cases, the Knoevenagel product can undergo further reactions, such as a subsequent Michael addition, especially when two equivalents of the pyrazolone are used. arabjchem.orgresearchgate.netresearchgate.net
A notable application of this pathway is in the synthesis of chromone-related pyrazole (B372694) compounds. The Knoevenagel condensation of 3-formylchromones with 3-methyl-1-phenyl-3-pyrazolin-5-one has been achieved under microwave irradiation without a solvent, yielding (E)-3-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl]chromones. nih.gov
Michael Addition Reactions
The pyrazolone moiety can act as a Michael donor in 1,4-conjugate addition reactions with α,β-unsaturated compounds. bohrium.comresearchgate.netnih.govresearchgate.netajol.infoacs.orgbohrium.comacs.org This reactivity stems from the nucleophilic character of the C-4 position of the pyrazolone ring. rsc.org The reaction involves the addition of the pyrazolone to a Michael acceptor, such as an α,β-unsaturated ketone, nitroalkene, or maleimide, leading to the formation of a new carbon-carbon bond. researchgate.netnih.govbohrium.com
Organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions of pyrazolones. Chiral squaramide and thiourea (B124793) derivatives have been successfully employed as catalysts to control the stereochemical outcome of the reaction between pyrazolones and nitroalkenes. rsc.orgresearchgate.net For example, a cinchona-derived squaramide has been used to catalyze the 1,4-Michael addition of pyrazolin-5-ones to 2-enoylpyridines. nih.gov Similarly, chiral-at-metal Rh(III) complexes have proven effective in catalyzing the enantioselective Michael addition of pyrazolones to α,β-unsaturated 2-acyl imidazoles, affording the corresponding adducts in high yields and excellent enantioselectivities. acs.org
The reaction conditions and the nature of the catalyst can influence the regioselectivity of the addition when using asymmetrically substituted pyrazolones. For instance, the Ag₂CO₃-catalyzed aza-Michael addition of asymmetrically substituted pyrazoles to α,β-unsaturated carbonyl compounds can yield N1-alkylated pyrazoles with high regioselectivity. bohrium.com
Cyclization Mechanisms
This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems through cyclization reactions. gsconlinepress.comgsconlinepress.comsciensage.info A common strategy involves a multi-component reaction where the pyrazolone, an aldehyde, and an active methylene compound like malononitrile (B47326) react to form pyranopyrazole derivatives. gsconlinepress.comgsconlinepress.comsciensage.inforsc.org The mechanism of this transformation often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyrazolone to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization and dehydration. scielo.org.za
Various catalysts, including nano-SiO₂, magnetic Fe₃O₄ nanoparticles, and copper-based catalysts, have been employed to promote the synthesis of pyranopyrazoles under environmentally benign conditions, such as in water or under solvent-free conditions. rsc.org For instance, a copper-catalyzed enantioselective [3 + 3] cycloaddition of propargyl carbonates and pyrazolones provides an efficient route to pyranopyrazoles containing a chiral quaternary carbon stereocenter. rsc.org
Intramolecular cyclization is another important pathway. For example, N-propargyl indole (B1671886) derivatives containing a pyrazole unit can undergo gold-catalyzed or NaH-supported intramolecular cyclization to yield complex fused systems like pyrazolodiazepinoindoles and pyrazolopyrazinoindoles. nih.govacs.org The regioselectivity of these cyclizations (6-exo-dig vs. 7-endo-dig) can be controlled by the substitution pattern of the alkyne functionality. nih.gov
Role as a Synthetic Precursor and Reagent
Beyond its participation in fundamental reaction types, this compound serves as a crucial building block and reagent in more complex synthetic strategies, including domino reactions and for the derivatization of biomolecules for analytical purposes.
Participation in Domino and Cascade Reactions
The reactivity of this compound makes it an ideal participant in domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions offer a highly efficient approach to constructing complex molecular architectures from simple starting materials. acs.org
A prominent example is the synthesis of pyrano[2,3-c]pyrazoles through a multi-component domino reaction involving an aldehyde, malononitrile, and a pyrazolone. gsconlinepress.comrsc.org This process typically involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. gsconlinepress.comscielo.org.za Various catalysts and reaction conditions, including microwave irradiation and the use of green solvents, have been developed to enhance the efficiency and environmental friendliness of these reactions. gsconlinepress.comgsconlinepress.com
Furthermore, pyrazolones can participate in more intricate cascade sequences. For instance, a photoinduced radical cascade reaction involving N'-arylidene-N-acryloyltosylhydrazides and N-(acyloxy)phthalimides has been developed for the synthesis of alkylated pyrazolones. acs.orgbohrium.comnih.gov Another example is the isothiourea-catalyzed multicomponent cascade reaction for the stereoselective synthesis of pyrazolone-derived β-amino acid esters and β-lactams. acs.org These examples highlight the utility of pyrazolones in constructing diverse and complex molecular scaffolds through elegant and efficient reaction cascades.
Derivatization for Analytical Applications (e.g., Monosaccharide Reagents)
This compound (PMP) is a widely used derivatizing agent for the analysis of carbohydrates by high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.govacs.orgnih.govgoogle.comtandfonline.com The derivatization reaction involves the condensation of the pyrazolone with the reducing end of a monosaccharide or oligosaccharide under mild alkaline conditions. acs.orggoogle.com This labeling introduces a chromophore (the phenylpyrazolone moiety) into the carbohydrate molecule, enabling sensitive detection by UV absorbance. google.com
The derivatization procedure has been optimized to be efficient and straightforward. nih.gov The resulting PMP-labeled carbohydrates exhibit good stability and can be well-separated by reversed-phase HPLC. nih.govnih.gov This method has been successfully applied to the analysis of monosaccharide compositions in various natural products. nih.govnih.govtandfonline.com
Furthermore, the PMP derivatives are amenable to mass spectrometric detection, providing additional structural information. acs.orgnih.govtandfonline.com The fragmentation patterns of PMP-labeled saccharides in mass spectrometry can be used for their identification and sequencing. acs.orgtandfonline.com Different pyrazolone derivatives, such as 1-(p-methoxyphenyl)-3-methyl-5-pyrazolone (PMPMP) and 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP), have also been synthesized and utilized as labeling reagents to enhance detection sensitivity and chromatographic separation. nih.govgoogle.com
Table of Reaction Conditions and Products
| Reaction Type | Reactants | Catalyst/Conditions | Product(s) |
| Knoevenagel Condensation | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic Aldehydes | LiOH·H₂O, Water, Room Temperature | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) |
| Michael Addition | Pyrazolin-5-ones, α,β-Unsaturated Ketones | Cinchona Alkaloid-Derived Primary Amine | Chiral Pyrazole Derivatives |
| Cyclization | Hydrazine (B178648) Hydrate, Ethyl Acetoacetate (B1235776), Aldehydes, Malononitrile | Magnetic Fe₃O₄ Nanoparticles, Water, Room Temperature | Pyranopyrazoles |
| Domino Reaction | Pyrazolones, Aryl/Heteroaryl-substituted Aldehydes, Aryl Methyl Ketones | Pyrrolidine-BzOH salt | 1,3-Diarylallylidene Pyrazolones |
| Derivatization | Monosaccharides, 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Mild Alkaline Conditions | PMP-labeled Carbohydrates |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The chemical reactivity of this compound is characterized by a pronounced susceptibility to electrophilic attack, primarily at the C4 position of the pyrazole ring. This reactivity is a direct consequence of the electron-rich nature of the pyrazole system, which is further enhanced by the presence of the hydroxyl group at C3 and the methyl group at C5. The C4 position is particularly activated due to its location between two nitrogen atoms and its role in the tautomeric equilibrium of the molecule. In contrast, nucleophilic substitution reactions directly on the pyrazole ring are not commonly observed due to the inherent electron density of the ring, which repels nucleophiles.
The active methylene group at the C4 position is the principal site for electrophilic substitution. The tautomerism between the keto (3-methyl-1-phenyl-2-pyrazolin-5-one) and enol (this compound) forms contributes significantly to the nucleophilicity of this carbon atom.
C-Acylation:
The C4 position of this compound can be readily acylated to introduce a variety of acyl groups. A common method involves the use of acid chlorides or anhydrides in the presence of a base. For instance, the reaction with various aroyl chlorides in dioxane, catalyzed by calcium hydroxide, yields 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones. scispace.comrsc.orgresearchgate.net This method is efficient and avoids the O-acylation that can occur under other conditions. researchgate.net The formation of a calcium complex is crucial for directing the acylation to the C4 position. rsc.orgresearchgate.net
| Electrophile (Acyl Chloride) | Base/Catalyst | Solvent | Product | Yield (%) | Reference(s) |
| Benzoyl chloride | Ca(OH)₂ | Dioxane | 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-one | 70 | scispace.com |
| p-Toluoyl chloride | Ca(OH)₂ | Dioxane | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High | researchgate.net |
| 4-Fluorobenzoyl chloride | Ca(OH)₂ | Dioxane | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | - | rsc.org |
| 4-(Trifluoromethyl)benzoyl chloride | Ca(OH)₂ | Dioxane | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | - | rsc.org |
| Propionyl chloride | Ca(OH)₂ | Dioxane | 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5-one | Good | scispace.com |
| Butyryl chloride | Ca(OH)₂ | Dioxane | 4-Butyryl-3-methyl-1-phenyl-1H-pyrazol-5-one | Good | scispace.com |
| Chloroacetyl chloride | Ca(OH)₂ | Dioxane | 4-Chloroacetyl-3-methyl-1-phenyl-1H-pyrazol-5-one | Good | scispace.com |
Vilsmeier-Haack Reaction (Formylation):
The Vilsmeier-Haack reaction provides a classic route for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgjk-sci.comname-reaction.com When this compound (often referred to by its trivial name, edaravone (B1671096), or its tautomeric form, 3-methyl-1-phenyl-2-pyrazolin-5-one) is subjected to Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide), formylation occurs at the C4 position. nih.govacademie-sciences.fr Interestingly, this reaction can also lead to concomitant chlorination at the C5 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govacademie-sciences.fr This intermediate is a valuable precursor for the synthesis of various other heterocyclic systems. nih.govacademie-sciences.fr
| Reagents | Conditions | Product | Reference(s) |
| POCl₃, DMF | 0 °C to 100 °C | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.govacademie-sciences.fr |
Halogenation:
The activated C4 position of the pyrazolone ring is susceptible to halogenation. Bromination of 3-methyl-1-phenyl-2,4-dihydro-pyrazol-3-one has been shown to occur at the active methylene group. banglajol.info Efficient dibromination of 5-pyrazolones can be achieved using N-bromobenzamide. google.com The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a derivative where the hydroxyl group is protected, has also been reported, highlighting the utility of halogenated pyrazoles as synthetic intermediates. mdpi.comresearchgate.net
Nitration:
Nitration of this compound can lead to the introduction of a nitro group at the C4 position. One documented transformation involves a reaction sequence starting with treatment of edaravone with phosphorus oxychloride, followed by nitration and azidation, which ultimately yields 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. researchgate.net This indicates that nitration at the C4 position is a feasible transformation, creating a versatile intermediate for further synthesis.
Condensation with Aldehydes:
A widely reported electrophilic substitution at the C4 position is the Knoevenagel-type condensation with aldehydes. This reaction typically involves two equivalents of this compound reacting with one equivalent of an aldehyde to form 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). academie-sciences.frekb.egscielo.org.mxresearchgate.netresearchgate.net This reaction can be catalyzed by various catalysts, including cerium(IV) sulfate (B86663), or can proceed under catalyst-free conditions in water. academie-sciences.frscielo.org.mx
| Electrophile (Aldehyde) | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |
| Aromatic Aldehydes | Ce(SO₄)₂·4H₂O, 125 °C, solvent-free | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | 81-98 | scielo.org.mx |
| Aromatic Aldehydes | Sodium acetate (B1210297), room temperature | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | High to excellent | ias.ac.in |
| Aromatic Aldehydes | Pyridine (B92270) trifluoroacetate (B77799) or acetic acid, 70 °C, water | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) | Good | academie-sciences.fr |
Sulfonation:
The pyrazole ring is inherently electron-rich, making it generally unreactive towards nucleophilic substitution reactions at its carbon atoms. The high electron density of the aromatic system repels incoming nucleophiles. Consequently, there is a scarcity of reported examples of direct nucleophilic substitution on the pyrazole ring of this compound.
However, nucleophilic substitution can occur on derivatives of this compound where a suitable leaving group has been introduced. For example, the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, formed via the Vilsmeier-Haack reaction, can undergo nucleophilic substitution. In one study, the chloride at the C5 position was displaced by an ethoxy group in a nucleophilic substitution reaction to yield 1-phenyl-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde. nih.govnih.gov This demonstrates that while the parent pyrazole ring is resistant to nucleophilic attack, such reactions become possible once the ring is appropriately functionalized with a good leaving group.
Coordination Chemistry and Supramolecular Interactions
5-Methyl-1-phenyl-1H-pyrazol-3-ol as a Ligand in Metal Complexation
This compound, and its derivatives, are well-regarded as potent chelating agents in coordination chemistry. researchgate.net The molecule typically exists in a tautomeric equilibrium between the keto (CH form), enol (OH form), and amine (NH form) structures. In the context of metal complexation, it predominantly acts as a monobasic bidentate ligand through the deprotonation of its enolic hydroxyl group and coordination via the carbonyl oxygen and the pyrazole (B372694) ring's exocyclic nitrogen or second nitrogen atom. researchgate.net This chelation forms a stable six-membered ring with the metal ion.
The coordination ability of pyrazolones like this compound is enhanced compared to analogous β-diketones. researchgate.net The presence of the phenyl group attached to the pyrazole nitrogen introduces extended π-conjugation, which further stabilizes the resulting metal complexes. researchgate.net These ligands are particularly effective in coordinating with a variety of metal ions, including transition metals, lanthanides, and actinides, making them valuable in applications such as solvent extraction and separation of metals. researchgate.netacademicjournals.orgsciencepublishinggroup.comscielo.org.za For instance, derivatives of this compound have been successfully used in the extraction of metals like lead, cadmium, iron, and nickel. academicjournals.org
Synthesis and Characterization of Metal-Pyrazolone Complexes
The synthesis of metal complexes with this compound and its analogs is generally straightforward. The typical method involves the reaction of the pyrazolone (B3327878) ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.govjocpr.com
Copper(II) complexes of pyrazolone derivatives have been extensively studied. The synthesis usually involves reacting the pyrazolone ligand with a Cu(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. nih.govnih.govresearchgate.net The resulting complexes often have a 1:2 metal-to-ligand stoichiometry, with the general formula [Cu(L)₂], where L represents the deprotonated pyrazolone ligand. researchgate.net In some cases, solvent molecules like water or ethanol can also coordinate to the metal center. nih.gov
For example, a Cu(II) complex with a Schiff base derived from 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one was synthesized by refluxing the ligand with a methanolic solution of copper(II) chloride. scielo.org.za Similarly, complexes of Cu(II) with an azodye derived from 3-methyl-1-phenylpyrazole were prepared by dissolving the dye ligand in a methanol-chloroform mixture and adding a methanolic solution of the copper salt. jocpr.com
The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which serve as evidence of complex formation.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the O-H stretch of the enol form is typically observed. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group. Furthermore, the characteristic C=O stretching vibration, usually seen around 1640-1600 cm⁻¹, shifts to a lower frequency in the complex. This shift is a clear indication of the coordination of the carbonyl oxygen to the metal ion. New bands at lower frequencies (typically below 600 cm⁻¹) may also appear, which are attributed to the M-O and M-N stretching vibrations. nih.govjocpr.com
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes also differ from that of the free ligand. The spectra of the complexes typically show bands corresponding to both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the metal ion. For Cu(II) complexes, which are often square planar or distorted tetrahedral, broad d-d transition bands are observed in the visible region, providing information about the geometry of the complex. nih.govbohrium.com
| Spectroscopic Technique | Free Ligand (Characteristic Bands, cm⁻¹) | Cu(II) Complex (Characteristic Bands, cm⁻¹) | Interpretation |
|---|---|---|---|
| IR | ~3442 (O-H stretch), ~1643 (C=O stretch) | O-H band disappears, C=O shifts to lower frequency (~1600) | Deprotonation of OH and coordination of C=O group |
| UV-Vis | Intra-ligand π→π* and n→π* transitions | Shifted intra-ligand bands plus new d-d and LMCT bands | Coordination to metal ion and specific complex geometry |
Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Dimer Formation)
The solid-state structure of this compound and related compounds is significantly influenced by intermolecular interactions, primarily hydrogen bonding. X-ray crystal structure analysis has revealed that these molecules often self-assemble into well-defined supramolecular structures. mdpi.com
A predominant feature is the formation of centrosymmetric dimers through strong intermolecular O-H···N hydrogen bonds between two pyrazolone molecules. mdpi.comnih.goviucr.org In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the N2 atom of the pyrazole ring of a neighboring molecule, and vice versa. nih.goviucr.org This results in a stable, eight-membered ring motif. In some derivatives, these dimeric units can be further linked by other weak interactions, such as C-H···O or C-H···π interactions, to form extended one-dimensional chains or more complex three-dimensional networks. nih.govnih.gov
Computational and Theoretical Studies in Organic Chemistry
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier molecular orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. pjoes.commdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. pjoes.comresearchgate.net
Theoretical studies, often employing Density Functional Theory (DFT) methods like B3LYP, have been used to calculate the HOMO and LUMO energies of 5-Methyl-1-phenyl-1H-pyrazol-3-ol and its derivatives. jocpr.comderpharmachemica.com For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been performed to determine the HOMO and LUMO energies. jocpr.com These calculations reveal that the HOMO is typically localized on the pyrazolone (B3327878) ring, while the LUMO is distributed over the phenyl ring. pjoes.com This distribution suggests that the pyrazolone moiety is the primary site for electrophilic attack.
The HOMO-LUMO energy gap for pyrazole (B372694) derivatives has been reported in the range of 4.30 to 5.07 eV. researchgate.net A larger energy gap implies greater stability and lower reactivity. researchgate.net The electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) are other reactivity descriptors that can be derived from HOMO and LUMO energies. pjoes.comderpharmachemica.comnih.gov
Table 1: Calculated HOMO-LUMO Energies and Related Parameters for Pyrazolone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| Pyrazol-5-one | - | - | - | B3LYP/6-31G(d) jocpr.com |
| 3-Methyl pyrazol-5-one | - | - | - | B3LYP/6-31G(d) jocpr.com |
| 1-Phenyl-3-methyl pyrazol-5-one | - | - | - | B3LYP/6-31G(d) jocpr.com |
| Pyrazole-thiophene derivative 9a | - | - | 4.30 | PBE0-D3BJ/def2-TZVP/SMD researchgate.net |
| Pyrazole-thiophene derivative 9h | - | - | 4.30 | PBE0-D3BJ/def2-TZVP/SMD researchgate.net |
Electrostatic Potential Surface (EPS) Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. aip.orgsemanticscholar.org The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential) and are prone to nucleophilic attack. Green regions indicate neutral potential. semanticscholar.org
For pyrazolone derivatives, MEP maps calculated using DFT methods show that the most negative potential is often located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring. aip.orgsemanticscholar.orgresearchgate.net This suggests these are the most likely sites for interaction with electrophiles. The phenyl ring often exhibits a more neutral or slightly positive potential, making it less reactive towards electrophiles compared to the heterocyclic ring. These computational findings are crucial for understanding intermolecular interactions and designing new molecules with specific reactivity patterns.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. mdpi.comkoreascience.kr DFT calculations are frequently used to investigate the pathways of reactions involving pyrazolone derivatives, such as cycloaddition reactions and condensation reactions. mdpi.commdpi.com
For example, the mechanism of the reaction between phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) to form 1-phenyl-3-methyl-5-pyrazolone has been a subject of theoretical investigation. ias.ac.in Different proposed mechanisms can be evaluated by calculating the activation energies of the transition states for each step. The pathway with the lowest energy barrier is considered the most probable. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state connects the reactants and products as expected. mdpi.com
In the synthesis of pyrazole derivatives, computational studies can also predict the regioselectivity and stereoselectivity of reactions. mdpi.com By comparing the energies of different possible transition states leading to various isomers, the most likely product can be identified. This predictive power is invaluable for optimizing synthetic routes and avoiding the formation of unwanted byproducts.
Prediction of Spectroscopic Parameters (e.g., NMR, IR Chemical Shifts)
Theoretical calculations can accurately predict various spectroscopic parameters, which is a powerful method for structural elucidation and confirmation. jocpr.comresearchgate.netnih.gov
NMR Spectroscopy: DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. jocpr.comresearchgate.net The calculated shifts are then compared with experimental data to validate the proposed structure. jocpr.com For instance, theoretical calculations for 1-phenyl-3-methyl-5-pyrazolone have shown good agreement with experimental NMR data, helping to assign the signals to specific atoms in the molecule. jocpr.commdpi.com The presence of different tautomeric forms (OH, CH, and NH) can also be investigated using NMR spectroscopy, with computational studies helping to interpret the spectra. ias.ac.in
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. DFT calculations can predict the vibrational frequencies of this compound. jocpr.comnih.gov The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure and identify characteristic vibrational modes, such as the C=O and N-H stretching frequencies. jocpr.comresearchgate.net Studies have shown that substituents on the pyrazolone ring, like methyl and phenyl groups, can influence these vibrational frequencies. jocpr.com
Table 2: Representative Experimental and Theoretical Spectroscopic Data for Pyrazolone Derivatives
| Spectroscopic Data | Experimental Value | Theoretical Value | Method |
|---|---|---|---|
| ¹H NMR (δ, ppm) - Pyrazoline-C₄H | 3.05-3.15 (dd) | - | DMSO-d₆ tandfonline.com |
| ¹H NMR (δ, ppm) - Pyrazoline-C₄H | 3.4-3.55 (dd) | - | DMSO-d₆ tandfonline.com |
| ¹H NMR (δ, ppm) - Benzylic H | 5.73 (s) | - | DMSO-d₆ mdpi.com |
| ¹³C NMR (δ, ppm) - C=O | - | - | - |
| ¹³C NMR (δ, ppm) - C-CH₃ | 10.66 | - | DMSO-d₆ tandfonline.com |
| IR (cm⁻¹) - C=O | ~1665 | - | - tandfonline.com |
Note: This table provides examples of spectroscopic data for pyrazolone derivatives. Specific comprehensive theoretical predictions for this compound were not available in a single source.
Structural Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is a fundamental aspect of computational chemistry. Geometric optimization calculations, typically performed using DFT methods, are used to find the minimum energy conformation of this compound. jocpr.comscispace.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. jocpr.com
Q & A
Q. What synthetic methodologies are commonly employed for 5-Methyl-1-phenyl-1H-pyrazol-3-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of β-diketones with hydrazines. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7:3 v/v) for 7 hours yields pyrazole derivatives. Purification via silica gel column chromatography followed by recrystallization (e.g., absolute ethanol) achieves ~45% yield . Optimization involves adjusting stoichiometry, solvent polarity, and reflux duration to enhance purity. For derivatives, substituents on the phenyl ring or pyrazole backbone can be modified during diketone synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet ~δ 5.5 ppm). C NMR confirms carbonyl (C=O, δ ~160–170 ppm) and pyrazole ring carbons.
- IR : Stretching vibrations for O–H (~3200–3400 cm), C=N (~1500 cm), and aromatic C–C (~1600 cm) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.22 for CHNO) and fragmentation patterns validate the structure .
Advanced Questions
Q. How can X-ray crystallography and software tools resolve structural ambiguities in pyrazole derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For instance, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl vs. 51.68° for hydroxyphenyl in a related compound ) clarify spatial arrangements. Software like SHELXL refines structural models using least-squares minimization , while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., O–H···N interactions stabilizing crystal packing ).
Q. What strategies address contradictions in crystallographic data between structurally similar pyrazole compounds?
- Comparative Analysis : Contrast dihedral angles and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) across derivatives. For example, 4-Methyl-5-phenyl-1H-pyrazol-3-ol may exhibit distinct packing vs. 5-Methyl-1-phenyl derivatives due to substituent positioning.
- Validation Tools : Use PLATON or Mercury to check for missed symmetry or disorder. Cross-validate with spectroscopic data to reconcile discrepancies .
Q. What methodologies analyze hydrogen bonding and crystal packing in pyrazole-based structures?
- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., O–H···N in ) using crystallographic software. Measure bond distances (e.g., 2.8–3.0 Å) and angles (>120°) to assess strength.
- Crystal Packing : Tools like CrystalExplorer calculate interaction energies (e.g., van der Waals, electrostatic) to map stabilization forces. For example, π-π interactions between phenyl rings may dominate in non-polar solvents .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent side reactions. Use TLC to monitor reaction progress.
- Crystallography : Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections. Refine H-atom positions using riding models .
- Data Contradictions : Cross-reference multiple techniques (e.g., XRD, NMR, IR) and consult databases (e.g., Cambridge Structural Database) for analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
